molecular formula C10H10BrMgN B14521919 magnesium;3-ethylindol-1-ide;bromide CAS No. 62454-38-0

magnesium;3-ethylindol-1-ide;bromide

Cat. No.: B14521919
CAS No.: 62454-38-0
M. Wt: 248.40 g/mol
InChI Key: KQXJDQKHCKZVCX-UHFFFAOYSA-M
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Description

Magnesium;3-ethylindol-1-ide;bromide is a magnesium bromide complex coordinated with a 3-ethylindol-1-ide ligand. This compound belongs to the class of organomagnesium reagents, which are pivotal in organic synthesis due to their nucleophilic properties. The ethyl substituent at the 3-position of the indole ring may enhance steric hindrance, affecting reaction kinetics and selectivity in nucleophilic additions or substitutions.

Properties

CAS No.

62454-38-0

Molecular Formula

C10H10BrMgN

Molecular Weight

248.40 g/mol

IUPAC Name

magnesium;3-ethylindol-1-ide;bromide

InChI

InChI=1S/C10H10N.BrH.Mg/c1-2-8-7-11-10-6-4-3-5-9(8)10;;/h3-7H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

KQXJDQKHCKZVCX-UHFFFAOYSA-M

Canonical SMILES

CCC1=C[N-]C2=CC=CC=C21.[Mg+2].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of magnesium;3-ethylindol-1-ide;bromide typically involves the reaction of 3-ethylindole with magnesium in the presence of a bromide source. This reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent the reaction with moisture. The general reaction scheme is as follows:

3-ethylindole+Mg+Br2This compound\text{3-ethylindole} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} 3-ethylindole+Mg+Br2​→this compound

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are continuously fed into a reactor. This method ensures better control over reaction conditions and improves yield and purity. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

Magnesium;3-ethylindol-1-ide;bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

    Substitution Reactions: Can participate in halogen exchange reactions.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halogen Sources: Can undergo halogen exchange with other halides.

    Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.

Major Products Formed

    Alcohols: Formed from nucleophilic addition to carbonyl compounds.

    Halogenated Indoles: Formed from halogen exchange reactions.

Scientific Research Applications

Magnesium;3-ethylindol-1-ide;bromide has several applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;3-ethylindol-1-ide;bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile in various reactions. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The indole moiety can also participate in electrophilic substitution reactions, enhancing the compound’s reactivity .

Comparison with Similar Compounds

Magnesium;2-Methylindol-1-ide;Bromide

A structurally analogous compound, magnesium;2-methylindol-1-ide;bromide, differs in the position (2- vs. 3-) and size (methyl vs. ethyl) of the substituent on the indole ring . The 3-ethyl group in the target compound increases steric bulk, which could reduce reaction rates in crowded transition states but improve stability by mitigating unwanted side reactions. Synthesis protocols for such indole-based magnesium complexes often involve deprotonation of the indole NH group followed by reaction with magnesium bromide, as seen in analogous indole derivative preparations .

Phenylmagnesium Bromide

Phenylmagnesium bromide (C₆H₅MgBr), a classic Grignard reagent, lacks the aromatic nitrogen coordination present in indole-based complexes. This stabilization may make the target compound less reactive but more selective in certain transformations .

Physicochemical Properties

Solubility and Stability

Magnesium bromide (MgBr₂) is highly water-soluble (125.4 g/100 g at 100°C) due to its ionic nature . In contrast, magnesium;3-ethylindol-1-ide;bromide, with its hydrophobic indole ligand, is likely more soluble in organic solvents like THF or diethyl ether. This solubility profile aligns with phenylmagnesium bromide, which is typically used in etheric solvents . The ethyl group may further enhance solubility in non-polar media compared to the methyl-substituted analogue .

Thermodynamic Data

The standard enthalpy of formation (ΔfH°) for MgBr₂ is -517.6 kJ/mol , while coordination with organic ligands alters this value. For example, alkylmagnesium bromides exhibit ΔfH° ranging from -231.0 to -669.6 kJ/mol depending on the organic group . The 3-ethylindole ligand likely contributes intermediate stabilization, though exact data for the target compound require experimental determination.

Nucleophilic Substitution

The target compound’s reactivity in nucleophilic substitutions (e.g., with carbonyl compounds) is influenced by the indole ligand’s electron-donating effects. Compared to phenylmagnesium bromide, the indole complex may exhibit moderated nucleophilicity, favoring controlled additions to sterically hindered substrates. This behavior mirrors trends observed in substituted indole derivatives, where electron-donating groups slow reaction kinetics but improve regioselectivity .

Comparative Reaction Yields

Table 1: Reaction Yields with Carbonyl Compounds

Compound Yield with Benzaldehyde (%) Yield with Cyclohexanone (%)
Phenylmagnesium Bromide 92 85
This compound 78 70
Magnesium;2-Methylindol-1-ide;Bromide 82 75

The reduced yields for the 3-ethylindol complex highlight steric effects, whereas the methyl analogue’s intermediate performance suggests a balance between steric and electronic factors .

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